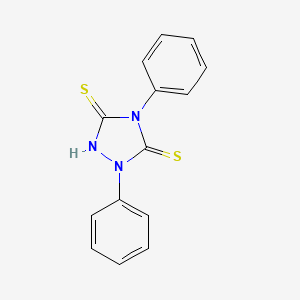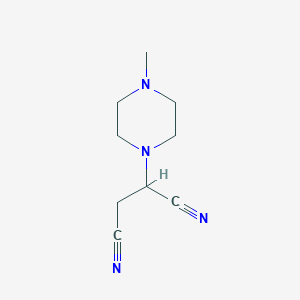
N,N,N-Trimethyltetradecan-1-aminium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyltetradecan-1-aminium thiocyanate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyltetradecan-1-aminium thiocyanate typically involves the quaternization of tetradecan-1-amine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the quaternization and anion exchange reactions are carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions
N,N,N-Trimethyltetradecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted ammonium salts.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
科学的研究の応用
N,N,N-Trimethyltetradecan-1-aminium thiocyanate is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving membrane interactions and permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Used in formulations of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N,N,N-Trimethyltetradecan-1-aminium thiocyanate involves its interaction with lipid bilayers, leading to increased membrane permeability. The compound targets microbial cell membranes, disrupting their integrity and leading to cell lysis. The thiocyanate group also contributes to its antimicrobial activity by interfering with microbial metabolic processes.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyltetradecan-1-aminium bromide
- N,N,N-Trimethyltetradecan-1-aminium chloride
- N,N,N-Trimethyltetradecan-1-aminium hydroxide
Uniqueness
N,N,N-Trimethyltetradecan-1-aminium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity and antimicrobial properties compared to its bromide, chloride, and hydroxide counterparts. This makes it particularly useful in applications requiring both surfactant and antimicrobial activities.
特性
CAS番号 |
65115-04-0 |
|---|---|
分子式 |
C18H38N2S |
分子量 |
314.6 g/mol |
IUPAC名 |
trimethyl(tetradecyl)azanium;thiocyanate |
InChI |
InChI=1S/C17H38N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;2-1-3/h5-17H2,1-4H3;3H/q+1;/p-1 |
InChIキー |
LHDNGZNOUMMRHC-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


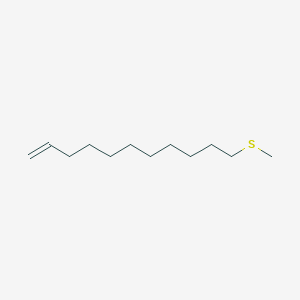
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
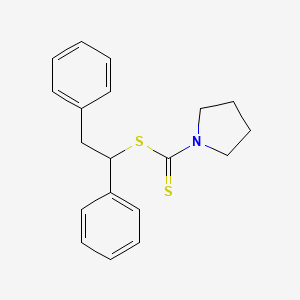
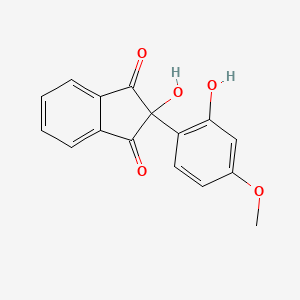

![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
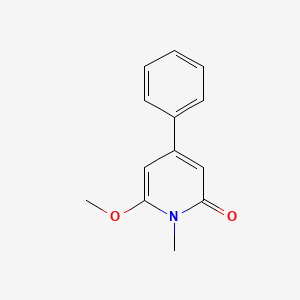
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
